molecular formula C7H15ClN2O B13818809 1-(3-Methyl-piperazin-1-yl)-ethanone hydrochloride

1-(3-Methyl-piperazin-1-yl)-ethanone hydrochloride

Cat. No.: B13818809
M. Wt: 178.66 g/mol
InChI Key: ZUUWWWBWFGAYQM-UHFFFAOYSA-N
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Description

(S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethanone moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution with Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides or methyl sulfonates.

    Formation of Ethanone Moiety: The ethanone moiety is introduced through acylation reactions using acyl chlorides or anhydrides.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, and other electrophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with a piperidine ring structure, such as piperidinones and spiropiperidines.

    Piperazine Derivatives: Other piperazine-based compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives.

Uniqueness

(S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride is unique due to its specific substitution pattern and the presence of the ethanone moiety

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

1-(3-methylpiperazin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-6-5-9(7(2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H

InChI Key

ZUUWWWBWFGAYQM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=O)C.Cl

Origin of Product

United States

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